molecular formula C11H11F3O5 B2564715 Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate CAS No. 2279122-34-6

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate

Cat. No.: B2564715
CAS No.: 2279122-34-6
M. Wt: 280.199
InChI Key: ZLSPYBAEPYKPJQ-UHFFFAOYSA-N
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Description

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate is a substituted phenylacetic acid ester characterized by a phenoxy core functionalized with a methoxy group at the 2-position and a trifluoromethoxy group at the 5-position, linked to a methyl acetate moiety. The trifluoromethoxy (-OCF₃) group imparts strong electron-withdrawing and lipophilic properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 2-[2-methoxy-5-(trifluoromethoxy)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O5/c1-16-8-4-3-7(19-11(12,13)14)5-9(8)18-6-10(15)17-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSPYBAEPYKPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate has emerged as a promising lead compound in drug discovery due to its potential therapeutic properties.

  • Antimalarial Activity : Studies have shown that compounds with similar structures exhibit significant activity against malaria parasites. For instance, derivatives of this compound have demonstrated low IC50 values against Plasmodium falciparum, indicating strong antimalarial properties .
  • Anticancer Properties : The compound's unique structure may contribute to its efficacy against various cancer cell lines. Research indicates that derivatives have been tested for their ability to inhibit tumor growth, showing promise as anticancer agents .
  • Drug-Like Properties : Evaluations using computational tools like SwissADME suggest that this compound possesses favorable drug-like properties, making it suitable for further development in pharmacology .

Agricultural Chemistry

The compound also shows potential in agricultural applications, particularly as an insecticide or herbicide.

  • Insecticidal Efficacy : Research has highlighted the effectiveness of methoxy-substituted phenyl compounds against pests such as Plutella xylostella, with high mortality rates observed at low concentrations . This suggests that this compound could be developed into an effective agricultural pesticide.
  • Herbicidal Activity : Its structural characteristics may allow it to interact with plant growth regulators or enzymes, providing a basis for developing herbicides that target specific weed species without harming crops.

Case Study 1: Antimalarial Efficacy

A study conducted on derivatives of this compound showed promising results against Plasmodium yoelii in vivo models. The compound exhibited an ED50 of 1.0 mg/kg/day, indicating its potential as an antimalarial agent. The metabolic stability was also assessed, revealing a half-life of over 12 minutes in human liver microsomes, which is favorable for drug development .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For example, one derivative showed a GI50 value of 15.72 μM against human tumor cells, suggesting significant anticancer activity . These findings underscore the need for further exploration into the structure-activity relationship of these compounds.

Mechanism of Action

The mechanism by which Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituent effects, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate 2-Fluoro, 5-methoxy C₁₀H₁₁FO₃ Enhanced electrophilicity due to fluorine; used in drug metabolite synthesis.
Ethyl 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetate 2-Chloro, 5-(trifluoromethyl), ethyl ester C₁₁H₁₀ClF₃O₃ Chlorine increases steric hindrance; trifluoromethyl improves agrochemical stability.
Methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate 5-(2-Aminopropyl), 2-methoxy C₁₃H₁₉NO₃ Amino group introduces basicity; potential CNS drug metabolite (e.g., 5-APB derivatives).
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate 5-Methoxy, 2-nitro, 4-(trifluoromethyl) C₁₁H₁₀F₃NO₅ Nitro group enhances reactivity in reduction/cyclization reactions.
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-Methoxy, 2-sulfamoyl C₁₀H₁₃NO₅S Sulfamoyl group enables hydrogen bonding; used in antimicrobial and herbicide research.
Target Compound : Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate 2-Methoxy, 5-(trifluoromethoxy) C₁₁H₁₁F₃O₆ Combines lipophilicity (-OCF₃) and moderate electron donation (-OCH₃); agrochemical applications. Inferred

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing and lipophilic than methoxy (-OCH₃) or hydroxy (-OH) groups, which improves resistance to oxidative degradation .
    • Nitro groups (e.g., in ) increase reactivity in catalytic hydrogenation but reduce metabolic stability compared to -OCF₃ .
  • Aminopropyl chains (e.g., ) enhance water solubility but may limit blood-brain barrier penetration in drug design.
  • Synthetic Pathways :

    • Analogous compounds are synthesized via Rieche formylation (for aldehyde intermediates) , Henry reactions (for nitroalkenes) , and Pd/C-mediated hydrogenation (for nitro-to-amine conversions) .

Biological Activity

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate specific enzymes and receptors, influencing cellular signaling pathways related to growth, differentiation, and apoptosis. Such interactions can lead to significant biological effects depending on the concentration of the compound and the presence of other interacting molecules.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have indicated that derivatives of this compound possess potent activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. For instance, a related compound demonstrated an IC50 value of 0.022 µM against the blood-stage of P. falciparum, showcasing its potential as an antimalarial agent .

Antitubercular Activity

In a study assessing antitubercular activity, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv strains. The most potent derivative achieved an MIC of 4 µg/mL, indicating strong efficacy against both sensitive and resistant strains .

Case Studies

  • Antimalarial Efficacy :
    • A related compound was tested for its in vivo efficacy against P. yoelii, showing an effective dose (ED50) of 1.0 mg/kg/day and full protection at doses as low as 4 mg/kg over three days .
  • Antitubercular Properties :
    • In a high-throughput screening program, a derivative was identified with a significant antitubercular profile, achieving an MIC of 4 µg/mL against rifampicin-resistant strains .

Data Tables

The following table summarizes key biological activities and findings related to this compound and its derivatives.

Biological Activity In Vitro IC50 (µM) In Vivo ED50 (mg/kg/day) MIC (µg/mL)
Antimalarial (P. falciparum)0.0221.0-
Antitubercular (M. tuberculosis)--4
Antimycobacterial (M. tuberculosis)--4 - 64

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate?

  • Methodology : The synthesis typically involves multi-step functionalization of phenolic precursors. For example:

  • Step 1 : Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution or oxidative coupling.
  • Step 2 : Esterification of the phenolic hydroxyl group using methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-alkylation.

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester linkage integrity. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and trifluoromethoxy signal (δ ~120-125 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 234.00205 Da) .
  • Infrared (IR) Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in spectral data between synthetic batches be resolved?

  • Troubleshooting Workflow :

  • Contamination Check : Compare with impurity profiles using LC-MS (e.g., detect unreacted intermediates like 2-methoxy-5-(trifluoromethoxy)phenol) .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture, which can cause ester hydrolysis .
  • Dynamic Effects : Investigate rotational isomerism via variable-temperature NMR if splitting is observed in aromatic proton signals .

Q. What strategies improve yield in reductive amination steps for derivatives of this compound?

  • Optimization Approaches :

  • Catalyst Screening : Compare Pd/C (10% w/w) vs. NaBH₄ in ammonium acetate buffer for reducing nitro or oxo intermediates. Pd/C often provides higher selectivity for primary amines .
  • pH Control : Maintain pH ~6–7 during NaBH₄ reactions to prevent over-reduction .
  • Scale-Up Considerations : Use flow chemistry for safer handling of trifluoromethoxy intermediates .

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity?

  • Electronic Effects :

  • Aromatic Electrophilic Substitution : The -OCF₃ group deactivates the ring, directing electrophiles to the para position relative to the methoxy group.
  • Steric Considerations : The bulky trifluoromethoxy group may hinder coupling reactions (e.g., Suzuki-Miyaura), necessitating Pd(OAc)₂/XPhos catalysts .
    • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl [2-methoxy-5-methoxyphenoxy]acetate) .

Data Contradiction Analysis

Q. How to reconcile conflicting HPLC retention times for the same compound?

  • Systematic Investigation :

  • Column Variability : Test C18 vs. phenyl-hexyl columns; trifluoromethoxy groups exhibit unique retention on fluorinated stationary phases .
  • Mobile Phase pH : Adjust acetonitrile/water ratios (e.g., 60:40 to 80:20) to resolve co-elution with des-ester byproducts .
  • Reference Standards : Cross-validate with synthesized isotopologs (e.g., deuterated methyl ester) .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

  • Guidelines :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the trifluoromethoxy group .
  • Moisture Control : Use molecular sieves (3 Å) in sealed containers to inhibit ester hydrolysis .
    • Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced Applications

Q. How is this compound utilized in drug discovery pipelines?

  • Case Study :

  • Kinase Inhibitor Scaffolds : The ester moiety serves as a prodrug, enhancing bioavailability of carboxylic acid metabolites (e.g., rigosertib analogs) .
  • SAR Studies : Modify the methoxy/trifluoromethoxy ratio to optimize target binding (e.g., COX-2 inhibition) .

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